molecular formula C15H15N7OS B2405748 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1788562-07-1

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No. B2405748
M. Wt: 341.39
InChI Key: LNHLYSSFGCRBRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a derivative of 1,2,4-triazole . These derivatives are known to exhibit promising anticancer properties . They are designed based on the chemical structures of Letrozole, Anastrozole, and 4-triazolylflavans, which act as aromatase inhibitors .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including this compound, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is established by NMR and MS analysis . The structure of these compounds is further confirmed by IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . The reactions are characterized by high regioselectivity, good functional group tolerance, and a wide substrate scope .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be determined by various spectroscopic techniques. For example, IR spectroscopy can provide information about the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial and Anticonvulsant Agents : A range of novel compounds synthesized from similar chemical structures have demonstrated significant antimicrobial and anticonvulsant activities. These findings suggest potential applications in developing new therapeutic agents for treating infections and seizure disorders (Bektaş et al., 2007), (Severina et al., 2021).

  • Analgesic and Anti-inflammatory Agents : Research on derivatives of similar chemical structures has led to the discovery of compounds with high inhibitory activity on COX-2 selectivity, showcasing analgesic and anti-inflammatory activities. This opens avenues for developing new pain management and anti-inflammatory drugs (Abu‐Hashem et al., 2020).

Pharmacokinetics and Drug Development

  • Antibacterial Agents : Novel syntheses involving related chemical structures have resulted in compounds with promising antibacterial properties, highlighting their potential use in combating bacterial infections (Patel et al., 2011).

  • PET Imaging Agents for Parkinson's Disease : The synthesis of a compound related to the chemical structure of interest has been explored for its potential as a PET imaging agent for diagnosing and studying Parkinson's disease. This showcases the compound's utility in neurological research and diagnostics (Wang et al., 2017).

  • Dipeptidyl Peptidase IV Inhibitors for Diabetes Treatment : Research has focused on the development of dipeptidyl peptidase IV inhibitors, with structures related to the chemical compound , for the treatment of type 2 diabetes. This highlights the compound's potential application in the development of diabetes medications (Ammirati et al., 2009).

Safety And Hazards

The safety of 1,2,4-triazole derivatives is evaluated on normal cell lines. Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

properties

IUPAC Name

thiophen-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N7OS/c23-15(12-2-1-7-24-12)21-5-3-20(4-6-21)13-8-14(18-10-17-13)22-11-16-9-19-22/h1-2,7-11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHLYSSFGCRBRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.